Sulfide, bis(2-hydroxybutyl)
Description
Structural Classification and Nomenclature within Hydroxyalkyl Sulfides
Hydroxyalkyl sulfides are broadly classified based on the relative position of the hydroxyl and sulfide (B99878) groups. The nomenclature follows standard IUPAC rules, where "sulfide" is used for the R-S-R' linkage, analogous to "ether" for R-O-R' linkages. For more complex molecules, the "alkylthio" prefix is used. libretexts.org
The term "β-hydroxy sulfide" specifically denotes a structure where the hydroxyl group is on the second carbon (the β-position) relative to the sulfur atom. The compound in focus, Sulfide, bis(2-hydroxybutyl) , is a symmetrical sulfide. Its systematic IUPAC name would be 1,1'-thiobis(butan-2-ol). This name clearly indicates a central sulfur atom ("thio") linking two butan-2-ol units at the first carbon position.
A closely related and well-studied compound is thiodiglycol (B106055) , also known as bis(2-hydroxyethyl) sulfide. wikipedia.org Its chemical formula is S(CH₂CH₂OH)₂. smolecule.com This compound serves as a structural analog and provides a basis for understanding the properties and reactivity of larger hydroxyalkyl sulfides like Sulfide, bis(2-hydroxybutyl).
The table below provides a structural comparison of related hydroxyalkyl sulfides.
| Compound Name | IUPAC Name | Molecular Formula | Structural Features |
| Sulfide, bis(2-hydroxybutyl) | 1,1'-thiobis(butan-2-ol) | C₈H₁₈O₂S | Symmetrical, two secondary alcohol groups |
| Thiodiglycol | 2,2'-Thiodiethanol | C₄H₁₀O₂S | Symmetrical, two primary alcohol groups wikipedia.org |
| Ethyl 2-hydroxyethyl sulfide | 2-(Ethylthio)ethanol | C₄H₁₀OS | Asymmetrical, one primary alcohol group chembk.com |
| Amyl 2-hydroxyethyl sulfide | 2-(Pentylthio)ethanol | C₇H₁₆OS | Asymmetrical, one primary alcohol group nih.gov |
| Bis(2-hydroxyethyl) disulfide | 2,2'-Dithiodiethanol | C₄H₁₀O₂S₂ | Contains a disulfide (S-S) bond tcichemicals.comtcichemicals.com |
Academic Significance of β-Hydroxy Sulfide Motifs in Synthetic and Materials Sciences
The β-hydroxy sulfide motif is a valuable building block in organic synthesis due to the presence of multiple reactive functional groups. rsc.orgrsc.org These compounds serve as crucial intermediates in the synthesis of a wide range of molecules, including allylic alcohols, and various heterocyclic compounds. beilstein-journals.org The ability to selectively modify the hydroxyl and sulfide groups allows for the construction of complex molecular architectures. rsc.org
In materials science, the properties of hydroxyalkyl sulfides and their derivatives are of growing interest. Thiodiglycol, for example, is utilized as a building block for various organic chemicals, including dispersants, plasticizers, and fibers. wikipedia.orgsmolecule.comebi.ac.uk It also acts as a chain transfer agent in polymer synthesis, enabling control over the molecular weight and properties of the resulting polymers. smolecule.com The hydroxyl groups contribute to the polarity and water solubility of these molecules, while the sulfide linkage can be oxidized to form sulfoxides and sulfones, further expanding their applications. google.com For instance, derivatives of thiodiglycol are used as softeners for textiles. google.com
The research into chiral β-hydroxy sulfides is particularly significant, as these enantiomerically enriched compounds are essential for the synthesis of specific pharmaceuticals and other bioactive molecules. rsc.orgrsc.org The development of catalytic asymmetric methods for their synthesis is an active area of research. acs.org
The following table summarizes some key research findings related to the synthesis and application of β-hydroxy sulfides.
| Research Focus | Key Findings | Significance |
| Synthesis of β-Hydroxy Sulfides | Efficient synthesis via ring-opening of epoxides with thiols under various catalytic conditions. researchgate.netbeilstein-journals.org | Provides access to a wide range of β-hydroxy sulfide structures. |
| Asymmetric Synthesis | Development of iridium-catalyzed asymmetric allylation to produce chiral β-hydroxy allylic sulfides with high enantioselectivity. rsc.orgrsc.org | Enables the synthesis of stereochemically defined building blocks for pharmaceuticals. |
| Materials Science Applications | Use of thiodiglycol as a building block for polymers, plasticizers, and as a chain transfer agent. wikipedia.orgsmolecule.comebi.ac.uk | Demonstrates the utility of hydroxyalkyl sulfides in creating functional materials. |
| Biological Activity | Synthesis of 1,2,4-triazole-tethered β-hydroxy sulfides as inhibitors of bacterial tyrosinase. nih.govresearchgate.net | Highlights the potential for developing new therapeutic agents based on this structural motif. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18O2S |
|---|---|
Molecular Weight |
178.29 g/mol |
IUPAC Name |
1-(2-hydroxybutylsulfanyl)butan-2-ol |
InChI |
InChI=1S/C8H18O2S/c1-3-7(9)5-11-6-8(10)4-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
VKVGWFUYIKJFSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSCC(CC)O)O |
Origin of Product |
United States |
Synthetic Methodologies for β Hydroxy Sulfides
Regioselective Ring-Opening Reactions of Epoxides
The regioselective ring-opening of epoxides by sulfur nucleophiles, such as thiols, is a cornerstone for the synthesis of β-hydroxy sulfides. This transformation can be catalyzed by a wide array of promoters, including acids, bases, and heterogeneous catalysts, often yielding the desired product with high regioselectivity and in excellent yields. arkat-usa.orgbeilstein-journals.org The nucleophilic attack typically occurs at the less sterically hindered carbon of the epoxide ring, a principle that guides the strategic design of these synthetic routes. researchgate.net
Thiolysis Employing Various Thiolating Agents
The reaction of epoxides with thiols is a fundamental method for creating the carbon-sulfur bond necessary for β-hydroxy sulfides. beilstein-journals.org A diverse range of catalysts and reaction conditions have been developed to facilitate this transformation, accommodating various functional groups on both the epoxide and the thiol. researchgate.net
Both Brønsted and Lewis acids are effective catalysts for activating the epoxide ring towards nucleophilic attack by a thiol. scielo.br The acid coordinates to the epoxide oxygen, making the ring more susceptible to opening.
Indium(III) chloride (InCl₃) and Zinc(II) chloride (ZnCl₂) have been used to mediate the thiolysis of epoxides in water, providing good yields of the corresponding β-hydroxy sulfides. arkat-usa.orgbeilstein-journals.org
Gallium(III) triflate (Ga(OTf)₃) is another powerful Lewis acid catalyst for this reaction. It has been shown to efficiently catalyze the ring-opening of various epoxides with both aromatic and aliphatic thiols at room temperature. beilstein-journals.orgbeilstein-journals.org The reactions proceed smoothly, even with less nucleophilic thiols like p-fluorothiophenol, to give excellent yields of the desired products. beilstein-journals.org
HBF₄-SiO₂ , a heterogeneous catalyst, offers a mild and highly effective option for the ring-opening of epoxides with thiols under solvent-free conditions. researchgate.net This method is noted for its high yields, excellent regioselectivity, and short reaction times. researchgate.netscielo.br
Table 1: Lewis Acid-Catalyzed Thiolysis of Epoxides
| Catalyst | Epoxide Substrate | Thiol Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| InCl₃ | Styrene (B11656) Oxide | Thiophenol | Water, rt | 92 | arkat-usa.org |
| ZnCl₂ | Styrene Oxide | Thiophenol | Water, rt | 85 | arkat-usa.org |
| Ga(OTf)₃ | Styrene Oxide | p-Methylthiophenol | CH₂Cl₂, rt, 10 min | 98 | beilstein-journals.org |
| HBF₄-SiO₂ | Styrene Oxide | Thiophenol | Solvent-free, rt, 5 min | 96 | researchgate.net |
Base-catalyzed ring-opening of epoxides proceeds via a typical SN2 mechanism, where the thiolate anion, generated in situ, acts as the nucleophile. libretexts.orglibretexts.org The attack occurs at the less sterically hindered carbon of the epoxide. libretexts.orgyoutube.com
Sodium hydroxide (B78521) (NaOH) is commonly used in aqueous media to promote the thiolysis of epoxides. arkat-usa.orgyoutube.com This method is straightforward and effective for a range of substrates. Similarly, potassium carbonate (K₂CO₃) is a mild and effective base for promoting the ring-closure of halohydrins to form epoxides, a related and sometimes sequential reaction. thieme-connect.de In the context of epoxide opening, bases like NaOH facilitate the deprotonation of the thiol, increasing its nucleophilicity for the attack on the epoxide ring. youtube.com
Table 2: Base-Catalyzed Thiolysis of Epoxides
| Base | Epoxide Substrate | Thiol Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| NaOH | Styrene Oxide | Thiophenol | Water, 70°C | 85 | arkat-usa.org |
| NaOH | 1,2-Epoxypropane | Benzylthiol | Aqueous NaOH | 89 | researchgate.net |
| Et₃N | Styrene Oxide | Thiophenol | Water, rt, 2h | 95 | rsc.org |
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. arkat-usa.orgresearchgate.net
Alumina (B75360) (Al₂O₃) has been used as a medium for the synthesis of β-hydroxy sulfides from epoxides at room temperature. beilstein-journals.org This method is attractive due to its operational simplicity. beilstein-journals.org
Amberlyst-15 , a strongly acidic ion-exchange resin, is a versatile and reusable heterogeneous catalyst for various organic transformations, including the ring-opening of epoxides. arkat-usa.orgresearchgate.netacs.org It has been successfully employed to catalyze the reaction between epoxides and amines to form β-amino alcohols, a reaction analogous to thiolysis. researchgate.net Its application provides high yields and regioselectivity under mild conditions. researchgate.netorganic-chemistry.org
Table 3: Heterogeneous Catalyst-Mediated Thiolysis of Epoxides
| Catalyst | Epoxide Substrate | Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alumina | Styrene Oxide | Thiophenol | rt | 94 | beilstein-journals.org |
| Amberlyst-15 | Styrene Oxide | Aniline | neat, 60°C, 1h | 93 | researchgate.net |
| Cu/MgO | Styrene Oxide | Thiophenol | Solvent-free, rt, 10 min | 98 | tandfonline.com |
The development of environmentally benign synthetic methods has led to an increased interest in solvent-free reactions and the use of ionic liquids as alternative reaction media. researchgate.netresearchgate.net
Solvent-free conditions have been successfully applied to the synthesis of β-hydroxy sulfides. researchgate.nettandfonline.com For instance, using HBF₄-SiO₂ or Cu/MgO as catalysts, the reaction between epoxides and thiols proceeds efficiently at room temperature, offering high yields, clean reactions, and simple work-up procedures. researchgate.nettandfonline.com
Ionic liquids , such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), have been used as media for the thiolysis of epoxides. beilstein-journals.orgrsc.org These reactions can proceed without any additional catalyst, and the ionic liquid can often be recovered and reused. beilstein-journals.orgrsc.org This approach is compatible with a wide range of epoxides and thiophenols. beilstein-journals.org
More specialized catalytic systems have also been developed for this transformation.
N-Bromosuccinimide (NBS) has been reported as an efficient catalyst for the synthesis of β-hydroxy sulfides from the reaction of various epoxides with a wide range of thiols. beilstein-journals.orgbeilstein-journals.org The reactions are typically carried out in acetonitrile (B52724) at room temperature and provide the products in good to excellent yields. beilstein-journals.org NBS can also be used in combination with triphenylphosphine (B44618) (Ph₃P) for other transformations of epoxides. researchgate.net
Organophosphorus catalysts , such as tributylphosphine (B147548) (n-Bu₃P), have been shown to catalyze the thiolysis of epoxides effectively. beilstein-journals.org The reaction proceeds to give the corresponding β-hydroxy sulfides in moderate to good yields. beilstein-journals.org The structure of the phosphine (B1218219) catalyst was found to be crucial for its catalytic activity. beilstein-journals.org
Nucleophilic Ring Opening with Disulfide Sources
The ring-opening of epoxides is a classic and effective method for synthesizing β-hydroxy sulfides. beilstein-journals.org The significant ring strain of epoxides makes them highly reactive towards nucleophiles. beilstein-journals.org While thiols are commonly used, disulfide derivatives also serve as potent sulfur nucleophiles, typically requiring an activation step to cleave the S-S bond.
One efficient protocol involves the use of metallic sodium in tetrahydrofuran (B95107) (THF) to mediate the cleavage of the disulfide bond, generating a thiolate anion in situ. arabjchem.orgresearchgate.net This highly nucleophilic thiolate then readily attacks the epoxide ring, leading to the formation of the corresponding β-hydroxy sulfide (B99878) with high regioselectivity. arabjchem.orgresearchgate.net This method is notable for its mild, catalyst-free conditions and generally good yields. arabjchem.orgresearchgate.net The reaction proceeds via a nucleophilic attack on one of the epoxide's carbon atoms, with the regioselectivity being a key consideration in the synthesis. arabjchem.org
Another approach utilizes tetrathiomolybdate (B108656) as a reagent that facilitates the reductive cleavage of the disulfide, followed by the ring-opening of the epoxide by the resulting thiolate. beilstein-journals.org
Table 1: Nucleophilic Ring Opening of Epoxides with Diphenyl Disulfide
| Epoxide Substrate | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Styrene oxide | 1.5 | 92 | researchgate.net |
| Cyclohexene oxide | 2 | 89 | researchgate.net |
| Propylene oxide | 2 | 87 | researchgate.net |
| 1-Butene oxide | 2.5 | 85 | researchgate.net |
Conditions: Diphenyl disulfide, sodium metal, THF, 25°C. researchgate.net
Direct Vicinal Hydroxysulfenylation of Unsaturated Hydrocarbons
A more direct alternative to the epoxide-opening route is the vicinal hydroxysulfenylation of alkenes. beilstein-journals.org This strategy involves the simultaneous addition of a hydroxyl (-OH) group and a sulfenyl (-SR) group across the double bond of an unsaturated hydrocarbon. rsc.org This approach avoids the need to pre-form an epoxide, though it often presents challenges in controlling regioselectivity. rsc.org
Several metal-based systems have been developed to catalyze the hydroxysulfenylation of alkenes. A pioneering method employed lead(IV) acetate (B1210297) (Pb(OAc)₄) as an oxidant to react aliphatic alkenes with aromatic disulfides. rsc.orgscispace.com This reaction proceeds through a trifluoroacetoxy sulfide intermediate, which is then hydrolyzed to yield the β-hydroxy sulfide. rsc.orgscispace.com
A more recent and less toxic system utilizes a combination of zinc dust and aluminum chloride (Zn/AlCl₃) in aqueous acetonitrile. beilstein-journals.orgresearchgate.net This one-pot method effectively synthesizes β-hydroxy sulfides from styrenes and disulfides in the presence of oxygen, which acts as the oxidant. beilstein-journals.orgresearchgate.net The reaction is highly regioselective, although it can be slower than other methods. beilstein-journals.org The proposed mechanism involves the reductive cleavage of the disulfide by the Zn/AlCl₃ system to form a zinc thiolate, which then participates in the hydroxysulfenylation of the alkene. researchgate.net
Table 2: Zn/AlCl₃-Mediated Hydroxysulfenylation of Styrenes
| Styrene Derivative | Disulfide | Yield (%) | Reference |
|---|---|---|---|
| Styrene | Diphenyl disulfide | 88 | researchgate.net |
| 4-Chlorostyrene | Diphenyl disulfide | 85 | researchgate.net |
| 4-Methylstyrene | Diphenyl disulfide | 90 | researchgate.net |
| Styrene | Di-p-tolyl disulfide | 92 | researchgate.net |
Conditions: Styrene, disulfide, Zn, AlCl₃, CH₃CN/H₂O, 80°C, O₂ atmosphere. researchgate.net
Molecular iodine (I₂) has emerged as an effective metal-free catalyst for the direct hydroxysulfenylation of alkenes. rsc.org In one approach, styrene derivatives react with thiophenols using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxygen source. rsc.org This reaction proceeds at a moderate temperature (60°C) and demonstrates excellent regioselectivity, with the arylthio group adding to the terminal carbon of the double bond. rsc.org
A related method uses molecular iodine to catalyze the reaction between alkenes and symmetrical aromatic disulfides, with air serving as a green oxidant. rsc.orgresearcher.life This transformation tolerates a wide range of functional groups on both aromatic and aliphatic alkenes, providing the desired β-hydroxy sulfides in moderate to high yields. rsc.orgresearcher.life The reaction is believed to proceed through a radical mechanism. researcher.life
Acid-mediated approaches provide another avenue for the hydroxysulfenylation of alkenes. One strategy uses hydrobromic acid (HBr) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant to react styrenes with S-aryl thiosulfates. scispace.comresearchgate.net This system allows for a rapid and regioselective synthesis of β-hydroxy sulfides. scispace.com The reaction of HBr with H₂O₂ is thought to initiate the process. researchgate.net However, this method is generally limited to terminal styrenes and S-aryl thiosulfates, as aliphatic alkenes and S-alkyl thiosulfates yield only trace amounts of the product. scispace.com
Alternatively, triethylborane (B153662) (Et₃B) can act as a Lewis acid promoter for the direct hydroxysulfenylation of olefinic double bonds. scispace.com This radical-mediated process involves the reaction of alkenes with thiols in the presence of oxygen. masterorganicchemistry.com
In the pursuit of environmentally benign synthesis, β-cyclodextrin has been successfully employed as a supramolecular catalyst for the hydroxysulfenylation of alkenes in water. beilstein-journals.orgrsc.org This green protocol uses thiophenols as the sulfur source and atmospheric oxygen as the oxidant, proceeding in neat water without the need for organic solvents. beilstein-journals.org The reaction is believed to occur within the hydrophobic cavity of the cyclodextrin, which forms a host-guest complex with the reactants, thereby facilitating the reaction. rsc.org This method is compatible with various functional groups and can be applied to both terminal and internal alkenes. rsc.org A key advantage is the potential for catalyst recovery and reuse. rsc.org
Asymmetric Synthetic Routes to Enantiopure β-Hydroxy Sulfides
The synthesis of enantiomerically pure β-hydroxy sulfides is of great importance, as these compounds are valuable chiral building blocks for various complex molecules. acs.org Several asymmetric strategies have been developed to achieve high enantioselectivity.
One major approach is the kinetic resolution of racemic β-hydroxy sulfides. Lipase-mediated resolution, for example, has been reported for achieving enantiopure products. acs.orgdntb.gov.ua
Another powerful strategy is the asymmetric ring-opening of meso-epoxides with thiols, guided by a chiral catalyst. beilstein-journals.orgacs.org For instance, scandium triflates paired with a chiral bipyridine ligand have been used to catalyze the desymmetrization of meso-epoxides with thiophenol derivatives in water, affording β-hydroxy sulfides in good yields and high enantioselectivities. beilstein-journals.org
The asymmetric reduction of β-keto sulfides is also a well-established method. The use of catecholborane catalyzed by a CBS-oxazaborolidine (Corey-Bakshi-Shibata catalyst) provides excellent chemical and optical yields for the synthesis of β-hydroxy sulfides with a single chiral center. beilstein-journals.orgacs.org
Furthermore, stereoselective routes involving the reaction of carbanions stabilized by chiral sulfinyl groups with aldehydes have been developed. This method allows for the creation of two adjacent stereogenic centers in a single step with high diastereoselectivity, which is influenced by the steric nature of the aldehyde. acs.org
Table 3: Comparison of Asymmetric Synthetic Routes
| Method | Key Reagent/Catalyst | Stereocontrol Element | Typical ee/de | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | CBS-oxazaborolidine | Chiral catalyst | High ee | beilstein-journals.orgacs.org |
| Desymmetrization of Epoxides | Chiral Sc(III) complex | Chiral catalyst | High ee | beilstein-journals.org |
| Chiral Auxiliary Approach | Chiral sulfoxide | Substrate control | >98% de | acs.org |
Asymmetric Reduction of β-Keto Sulfides (e.g., Baker's Yeast, CBS-Oxazaborolidine)
The asymmetric reduction of prochiral β-keto sulfides represents a direct and effective approach to obtaining enantiomerically enriched β-hydroxy sulfides. This transformation can be achieved using both biocatalytic and chemical methods.
Baker's Yeast (Saccharomyces cerevisiae):
Baker's yeast is a widely used biocatalyst for the asymmetric reduction of various carbonyl compounds. acs.orgresearchgate.net The reduction of β-keto sulfides using fermenting yeast can provide optically active β-hydroxy sulfides. acs.org For instance, the reduction of 1-(benzylthio)propan-2-one yields optically pure (S)-(+)-1-(benzylthio)propan-2-ol. acs.org The stereoselectivity of the reduction is influenced by the substituents on the β-keto sulfide. The presence of a sulfenyl group at the α-position of a β-ketoester has been shown to be crucial for achieving high stereoselectivity, leading to optically pure (S)-β-hydroxy esters. beilstein-journals.org
Research has shown that the oxidation level of the sulfur atom significantly impacts the outcome of the yeast reduction. While β-keto thioethers often undergo simple kinetic resolution, β-keto sulfones can undergo efficient dynamic reductive kinetic resolution (DYRKR), providing the corresponding syn-β-hydroxy sulfones with high enantioselectivity. researchgate.net Genetic engineering of baker's yeast, by altering the levels of specific reductase enzymes, has been explored to improve the stereoselectivity of β-keto ester reductions. researchgate.net
CBS-Oxazaborolidine Catalysts:
The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source, is a powerful method for the asymmetric reduction of ketones. rsc.org This method has been successfully applied to the synthesis of chiral β-hydroxy sulfides from their corresponding β-keto sulfides with high enantiomeric purity. beilstein-journals.orgrsc.org The reaction is typically fast, often completing within minutes. rsc.org
The enantioselectivity of the CBS reduction is dependent on the structure of the β-keto sulfide. While aromatic β-keto sulfides generally yield products with excellent enantioselectivity, the reduction of alkyl β-keto sulfides may result in lower enantioselectivity. beilstein-journals.org An N-ethyl-N-isopropylaniline-borane complex can be used as an efficient borane carrier in these reactions. rsc.org
| Catalyst/Reagent | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Baker's Yeast | β-Keto Sulfides | (S)-β-Hydroxy Sulfides | High | acs.org |
| Baker's Yeast | α-Sulfenyl-β-ketoesters | (S)-β-Hydroxy Esters | Optically Pure | beilstein-journals.org |
| CBS-Oxazaborolidine | β-Keto p-tolylsulfides | Chiral β-Hydroxy p-tolylsulfides | High | rsc.org |
Desymmetrization of Cyclic Meso-Epoxides Utilizing Chiral Catalysts
The asymmetric ring-opening of meso-epoxides with thiol nucleophiles is a powerful strategy for the synthesis of enantioenriched β-hydroxy sulfides. This desymmetrization process is typically catalyzed by chiral Lewis acids or organocatalysts.
Various chiral catalyst systems have been developed for this purpose. For example, chiral bipyridine ligands in combination with scandium triflates have been used for the asymmetric thiolysis of meso-epoxides in water, affording β-hydroxy sulfides in good yields and high enantioselectivities. beilstein-journals.org Similarly, titanium-based catalysts with chiral bipyridyldiol ligands have also been employed. beilstein-journals.org
More recently, chiral BINOL-derived phosphoric acids and their metal salts have emerged as effective catalysts. A lithium-BINOL phosphate (B84403) complex has been shown to be an efficient catalyst for the desymmetrization of meso-epoxides with a wide range of aromatic thiols, providing the corresponding β-hydroxy sulfides in excellent yields and with high enantioselectivity. In this system, it is proposed that the lithium cation acts as a Lewis acid to activate the epoxide, while the phosphate moiety functions as a Brønsted base to activate the thiol nucleophile.
The choice of catalyst and reaction conditions, including solvent and temperature, can significantly influence the efficiency and stereoselectivity of the reaction. beilstein-journals.org
| Catalyst System | Epoxide Type | Thiol Nucleophile | Product | Enantioselectivity | Reference |
| Chiral Bipyridine-Sc(OTf)₃ | meso-Epoxides | Aromatic Thiols | β-Hydroxy Sulfides | High | beilstein-journals.org |
| Lithium-BINOL Phosphate | meso-Epoxides | Aromatic Thiols | β-Hydroxy Sulfides | 75-96% ee | beilstein-journals.org |
| BINOL-based Brønsted Acid | meso-Epoxides | Benzothiazoles | β-Hydroxy Sulfides | 46-85% ee | beilstein-journals.org |
Stereoselective Nucleophilic Additions of Prochiral Thio Carbanions to Carbonyl Compounds
The stereoselective addition of carbanions stabilized by sulfur-containing groups to carbonyl compounds is another important route to β-hydroxy sulfides. The chirality can be introduced either through a chiral auxiliary on the carbanion or by using a chiral ligand.
The reaction of carbanions derived from enantiopure sulfoxides with aldehydes and ketones can proceed with a high degree of stereocontrol. For instance, the reaction of an enantiopure sulfinyl-stabilized benzylic carbanion with various aldehydes can produce β-hydroxy sulfides with high diastereoselectivity. beilstein-journals.org The stereochemical outcome is often dependent on the size of the aldehyde. beilstein-journals.org
The addition of prochiral α-sulfenyl carbanions to N-sulfinylketimines has also been explored for the asymmetric synthesis of α,α-dibranched β-sulfanyl amines. In these reactions, the N-sulfinyl group can control the configuration at the newly formed stereocenter adjacent to the nitrogen, while a C-sulfinyl group on the carbanion can control the asymmetric induction at the other new stereocenter. High stereoselectivity is often achieved when the configurations of the two sulfinyl groups are matched.
Multi-Component Coupling Reaction Strategies
Multi-component reactions, where three or more reactants combine in a single operation, offer an efficient and atom-economical approach to complex molecules.
Copper-Catalyzed Three-Component Systems
Recently, a copper-catalyzed three-component coupling reaction has been developed for the synthesis of β-hydroxysulfides. This method utilizes a styrene oxide, an aryl iodide, and carbon disulfide as the sulfur source. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, allowing for the synthesis of a variety of phenyl-β-hydroxysulfides and (benzo[d]thiazol)-β-hydroxysulfides.
The reaction is typically catalyzed by a copper(II) complex, such as bis(8-quinolinolato)copper(II), in a solvent like DMF at elevated temperatures. This domino process involves the ring-opening of the epoxide and the formation of two new carbon-sulfur bonds in a single pot.
Synthesis of Related Bis(hydroxyalkyl)sulfides (e.g., Bis(2-hydroxyethyl)sulfide)
The synthesis of symmetrical bis(hydroxyalkyl)sulfides is often more straightforward than their chiral counterparts.
Reaction of 2-Chloroethanol (B45725) with Sodium Sulfide
The industrial synthesis of bis(2-hydroxyethyl)sulfide, commonly known as thiodiglycol (B106055), is achieved through the reaction of 2-chloroethanol with sodium sulfide. This nucleophilic substitution reaction is an efficient and widely used method for producing thiodiglycol, which is an important industrial chemical with applications as a solvent and a chemical intermediate.
The reaction involves the displacement of the chloride from two molecules of 2-chloroethanol by the sulfide anion.
Chemical Reactivity and Mechanistic Investigations of β Hydroxy Sulfides
Oxidative Transformations of the Sulfide (B99878) Moiety
The sulfur atom in β-hydroxy sulfides is readily oxidized to higher oxidation states, yielding the corresponding sulfoxides and sulfones. This transformation is a cornerstone of their chemistry, influencing their physical properties and subsequent reactivity.
The controlled oxidation of β-hydroxy sulfides provides a direct route to β-hydroxy sulfoxides and β-hydroxy sulfones. This stepwise oxidation allows for the selective synthesis of either the sulfoxide (B87167) or the sulfone by choosing the appropriate oxidant and stoichiometry.
Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), peroxy acids, and sodium periodate. The reaction is typically performed under mild conditions to prevent over-oxidation to the sulfone. For example, the reaction of an epoxide with a thiol can be followed by a one-pot oxidation with an agent like tert-butyl hydroperoxide to yield the β-hydroxy sulfoxide. nih.gov
Further oxidation of the β-hydroxy sulfoxide, or direct, more forceful oxidation of the β-hydroxy sulfide, yields the β-hydroxy sulfone. Stronger oxidizing agents such as excess hydrogen peroxide, potassium permanganate (B83412), or peroxy acids under more vigorous conditions are employed for this transformation. mdpi.com The resulting sulfone is significantly more polar than the parent sulfide.
Table 1: Oxidation Products of Bis(2-hydroxyethyl) sulfide
| Starting Material | Oxidation Product | Common Oxidants |
|---|---|---|
| Bis(2-hydroxyethyl) sulfide | Bis(2-hydroxyethyl) sulfoxide | H₂O₂, NaIO₄ |
| Bis(2-hydroxyethyl) sulfide | Bis(2-hydroxyethyl) sulfone | Excess H₂O₂, KMnO₄ |
This interactive table summarizes the directed synthesis of β-hydroxy sulfoxides and sulfones from the parent sulfide.
Oxidative desulfurization (ODS) is a process used to remove sulfur compounds from fuel oils, and its principles are applicable to β-hydroxy sulfides. The mechanism involves two primary steps. mdpi.com First, the bivalent sulfur atom of the sulfide is oxidized to a sulfoxide. Second, the sulfoxide is further oxidized to the corresponding hexavalent sulfone. mdpi.comresearchgate.net
This process does not break the carbon-sulfur bonds but instead adds oxygen atoms to the sulfur. mdpi.com The resulting sulfones are significantly more polar than the original sulfide, which facilitates their removal from nonpolar media via extraction or adsorption. nih.gov Catalysts, such as phosphotungstic acid, can enhance the process by activating the oxidant (e.g., hydrogen peroxide) and facilitating oxygen transfer to the sulfur atom. mdpi.com
Acid-Catalyzed Processes and Molecular Rearrangements
β-Hydroxy sulfides are subject to various transformations under acidic conditions. The synthesis of these compounds often relies on acid-catalyzed reactions, such as the ring-opening of epoxides by thiols. The regioselectivity of this reaction is highly dependent on the reaction conditions. nih.gov Under acidic catalysis, the nucleophilic thiol typically attacks the more substituted carbon atom of the epoxide. nih.gov Both Lewis acids (e.g., triethylborane) and Brønsted acids have been employed to promote the hydroxysulfenylation of alkenes to form β-hydroxy sulfides. rsc.org
However, acidic conditions can also lead to undesirable side reactions, most notably the rearrangement of the epoxide starting materials, which can result in the formation of by-products. rsc.orgbeilstein-journals.org The stability of the β-hydroxy sulfide structure itself under strongly acidic conditions must also be considered, as rearrangements or elimination reactions can potentially occur.
Radical Reaction Pathways and One-Electron Oxidation Chemistry
The sulfur atom in β-hydroxy sulfides is susceptible to one-electron oxidation, leading to a variety of radical intermediates that dictate subsequent reaction pathways. The neighboring hydroxyl group can play a significant role in these mechanisms. acs.orgacs.org
Hydroxyl radicals (•OH) are highly reactive species that readily attack β-hydroxy sulfides. Studies on the related compound, thiodiglycolic acid, have shown that its reaction with hydroxyl radicals is extremely fast, with a rate constant of 4.1 × 10⁹ dm³ mol⁻¹ s⁻¹. rsc.org The primary mechanism of this interaction is hydrogen atom abstraction from the carbon atom alpha to the sulfur, which generates an α-thio radical. rsc.org This initiation step leads to a cascade of further radical reactions. The one-electron oxidation of hydroxyalkyl sulfides is notably influenced by the neighboring hydroxyl group, which can catalyze the radical reaction pathways compared to simple alkyl sulfides. acs.orgacs.org
Table 2: Rate Constants for Reactions of Oxidizing Radicals with Thiodiglycolic Acid
| Radical Species | Rate Constant (dm³ mol⁻¹ s⁻¹) |
|---|---|
| •OH | 4.1 × 10⁹ |
| (CH₃I)₂⁺• | 6.7 × 10⁹ |
| Cl₂⁻• | 4.9 × 10⁸ |
| CH₃İOH | 6.9 × 10⁹ |
Data from a pulse radiolysis study on thiodiglycolic acid, a structural analogue. rsc.org This interactive table highlights the high reactivity of the β-hydroxy sulfide structure towards various radical species.
The one-electron oxidation of a β-hydroxy sulfide initially forms a sulfur radical cation (R₂S•⁺). acs.orgnih.gov This highly reactive intermediate can undergo several subsequent reactions. In pulse radiolysis studies, the formation of an α-thio radical from thiodiglycolic acid was characterized by a transient optical absorption spectrum with a maximum at 285 nm. rsc.org
The formation of thiyl radicals (RS•) is another key pathway, particularly in the synthesis of β-hydroxy sulfides from alkenes. beilstein-journals.org These thiyl radicals add across the double bond to generate a carbon-centered radical, which can then be trapped or further react to yield the final product. nih.gov The involvement of these radical intermediates is often confirmed through trapping experiments with agents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). rsc.org The presence of the neighboring hydroxyl group can influence the stability and fate of these radical intermediates through intramolecular interactions, such as proton transfer or sulfur-oxygen bond formation. acs.org
Hydroxyl Radical-Induced Oxidation Dynamics
Intermolecular (S∴S)-Bonded Radical Cations
In the one-electron oxidation of β-hydroxy sulfides, the initial species formed is a sulfur-centered radical cation. Under certain conditions, particularly at higher concentrations, this radical cation can react with a neutral parent sulfide molecule. This intermolecular interaction leads to the formation of a dimeric radical cation characterized by a two-center, three-electron bond between the two sulfur atoms, denoted as (S∴S).
Studies on analogous sulfide compounds have shown that these dimeric structures are a common feature of sulfide radical cation chemistry. The formation of these species is often reversible. The interaction between an oxy-radical (like a hydroxyl radical) and a sulfide can ultimately lead to the generation of these sulfur-centered radical cations. acs.org The stability and reactivity of the (S∴S)-bonded species are influenced by the solvent and the specific structure of the alkyl groups attached to the sulfur.
Intramolecular (•S−O)-Bonded Species Formation
The radical cation of a β-hydroxy sulfide, such as bis(2-hydroxybutyl) sulfide, possesses a unique structural feature: a hydroxyl group in close proximity to the electron-deficient sulfur center. This arrangement allows for a potential intramolecular interaction between the sulfur radical cation and the lone pair of electrons on the oxygen atom of the hydroxyl group. This can lead to the formation of a transient (•S−O)-bonded species.
This intramolecular charge transfer appears to occur from the sulfur to the oxygen, which is an unusual direction as intermolecular reactions typically see oxy-radicals reacting with sulfides to form sulfur-centered cations. acs.org In related systems, such as 1,3-dithianyl cation radicals with α-hydroxy groups, anomalous fragmentation patterns have been observed that suggest a refinement of accepted mechanisms is needed, possibly involving such intramolecular interactions. acs.org The presence of the β-hydroxy group can significantly influence the subsequent reaction pathways of the radical cation, such as favoring specific bond cleavages. nih.gov
Intramolecular Proton Transfer and Neighboring Group Catalysis in Radical Pathways
The hydroxyl group in β-hydroxy sulfides can play a crucial role as a neighboring group, actively participating in and catalyzing radical reactions. In the context of the radical cation, the hydroxyl proton can be transferred to another site within the molecule or to a solvent molecule. This process, known as intramolecular proton transfer (IMPT), is a fundamental process in many chemical and biological systems. nih.gov
Photochemical Oxidation Mechanisms
The oxidation of sulfides to sulfoxides can be achieved using photochemical methods, which are often considered environmentally friendly protocols that use light as an energy source. rsc.org For β-hydroxy sulfides like bis(2-hydroxybutyl) sulfide, photochemical aerobic oxidation typically proceeds through one of two primary mechanistic pathways.
Singlet Oxygen Mechanism: In the presence of a photosensitizer, irradiation with light can generate singlet oxygen (¹O₂). This highly reactive species can then oxygenate the sulfide to form a persulfoxide intermediate. This intermediate subsequently reacts with a second molecule of the sulfide to yield two molecules of the corresponding sulfoxide. rsc.org
Electron Transfer Mechanism: An alternative pathway involves a photoinduced electron transfer (PET) process. Here, the excited state of the photosensitizer directly oxidizes the sulfide to its radical cation. This radical cation can then react with superoxide (B77818) (O₂⁻), which is formed from the reduction of molecular oxygen by the reduced photosensitizer. This reaction also leads to the formation of the sulfoxide. nih.govuniroma1.it
The specific mechanism that predominates can depend on factors such as the choice of photosensitizer, the solvent, and the wavelength of the irradiation. rsc.org
| Photochemical Oxidation Pathway | Key Intermediates | Description |
| Singlet Oxygen | Singlet Oxygen (¹O₂), Persulfoxide | A photosensitizer generates ¹O₂, which oxygenates the sulfide. The resulting persulfoxide reacts with another sulfide molecule to give two sulfoxide molecules. rsc.org |
| Photoinduced Electron Transfer (PET) | Sulfide Radical Cation (R₂S•+), Superoxide (O₂⁻) | The excited photosensitizer oxidizes the sulfide to a radical cation, which then reacts with superoxide to form the sulfoxide. uniroma1.it |
Peroxynitrite-Mediated Oxidation Processes
Peroxynitrite (ONOO⁻) is a potent biological oxidant formed from the reaction of superoxide and nitric oxide. nih.gov It is a powerful oxidizing agent capable of reacting with various functional groups, including sulfides. The reaction of peroxynitrite with sulfhydryls (thiols) has been studied extensively, and the principles can be extended to sulfides.
Peroxynitrite anion is a potent oxidant that mediates the oxidation of both nonprotein and protein sulfhydryls. nih.gov Unlike hydrogen peroxide, which primarily oxidizes the thiolate anion, peroxynitrite anion reacts preferentially with the undissociated form of the thiol group. nih.govresearchgate.net When reacting with a sulfide like bis(2-hydroxybutyl) sulfide, peroxynitrite is expected to oxidize the sulfur atom. The primary products would be the corresponding sulfoxide, and potentially further oxidation to the sulfone, depending on the reaction conditions and stoichiometry. The inactivation of certain enzymes by peroxynitrite has been shown to be mediated by sulfhydryl oxidation rather than tyrosine nitration. nih.gov
The reaction rates for peroxynitrite with sulfur compounds are significantly high, often orders of magnitude greater than those for hydrogen peroxide. nih.govresearchgate.net
| Oxidant | Reactant Species | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.4 |
| Peroxynitrite (ONOO⁻) | Cysteine (Free Thiol) | 5,900 nih.govresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | Sulfhydryls | ~3 orders of magnitude lower than peroxynitrite nih.gov |
Nucleophilic Substitution and Condensation Reactions
The hydroxyl groups in bis(2-hydroxybutyl) sulfide can participate in nucleophilic substitution and condensation reactions typical of secondary alcohols. masterorganicchemistry.com These reactions allow for the modification of the compound to produce a variety of derivatives, such as ethers and esters.
Condensation Reactions with Alcohols and Phenols
Bis(2-hydroxybutyl) sulfide, being a diol, can undergo condensation reactions with alcohols or phenols to form ethers. This type of reaction, often referred to as etherification, typically requires an acid catalyst and heat to proceed. In this process, one of the hydroxyl groups of the bis(2-hydroxybutyl) sulfide is protonated by the acid catalyst, converting it into a good leaving group (water). A molecule of another alcohol or phenol (B47542) then acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form an ether linkage.
The reaction can be summarized as follows: R-OH + R'-OH + H⁺ ⇌ R-O-R' + H₂O + H⁺
Given that bis(2-hydroxybutyl) sulfide has two hydroxyl groups, this reaction can occur at one or both sites, leading to mono- or di-ether products, respectively. The process for making polyethylene (B3416737) terephthalate (B1205515) (PET) involves a condensation reaction between terephthalic acid and ethylene (B1197577) glycol to form bis(2-hydroxyethyl) terephthalate, showcasing a related industrial condensation process involving a diol. wikipedia.org The use of substantially anhydrous alcohols can increase the rate of such condensation reactions. google.com
Electrochemical Behavior and Redox Properties
The electrochemical characteristics of β-hydroxy sulfides are often studied through their more electrochemically active derivatives, such as dithiocarbamates. While direct studies on bis(2-hydroxybutyl) sulfide are limited, the behavior of analogous compounds, particularly bis(2-hydroxyethyl) dithiocarbamate (B8719985) complexes, provides valuable insights into their redox properties.
The study of metal dithiocarbamate complexes reveals that these compounds are capable of stabilizing transition metals in a variety of oxidation states. researchgate.net The electrochemical behavior of such complexes is typically investigated using techniques like cyclic and square wave voltammetry.
Research on Mn(II) and Co(II) dithiocarbamate complexes has shown that they undergo metal-centered redox processes. acs.org These processes often involve sequential single-electron transfers, leading to quasi-reversible redox couples. acs.org For instance, cobalt(II) dithiocarbamate complexes can exhibit a one-electron quasi-reversible process assigned to the Co(II)/Co(III) oxidation and the corresponding Co(III)/Co(II) reduction. acs.org The relationship between the anodic peak current and the square root of the scan rate in these studies suggests a diffusion-controlled behavior of the complexes. acs.org
In the case of tris dithiocarbamato complexes, such as [Bu₄N]M(Et₂dtc)₃ (where M = Ba, Zn, Cd, Hg), cyclic voltammograms have indicated the presence of distinct irreversible oxidation reactions. hw.ac.uk It is plausible that at certain potentials, these tris complexes are oxidized to products analogous to the thiuram disulfide compounds formed from the chemical oxidation of M(R₂dtc)₂ complexes. hw.ac.uk
The structure of these complexes plays a significant role in their electrochemical behavior. For example, in bis[N,N-bis(2-hydroxyethyl)dithiocarbamato-κ2 S,S′]copper(II), the Cu(II) cation is chelated by two bis(2-hydroxyethyl)dithiocarbamate anions, resulting in a distorted square-planar coordination geometry. researchgate.netresearchgate.net This structural arrangement influences the electronic environment of the metal center and, consequently, its redox properties.
| Compound/Complex Type | Redox Process | Voltammetric Behavior | Control Mechanism |
| Co(II) Dithiocarbamate Complexes | Co(II)/Co(III) oxidation and Co(III)/Co(II) reduction | Single redox couple, quasi-reversible | Diffusion-controlled |
| Mn(II) Dithiocarbamate Complexes | Mn(II)/Mn(III) and Mn(III)/Mn(IV) redox processes | Two redox couples, quasi-reversible | Diffusion-controlled |
| Tris Dithiocarbamato Complexes | Irreversible oxidation | Multiple distinct waves | --- |
Mechanistic Insights in Specific Chemical Systems
β-Hydroxy sulfides and their derivatives play a critical role as intermediates in important industrial processes, most notably in the scavenging of hydrogen sulfide (H₂S). The mechanism of these reactions often involves the formation of heterocyclic intermediates.
Hydrogen sulfide is a toxic and corrosive gas commonly found in natural gas and crude oil, necessitating its removal. hw.ac.uk Non-oxidative scavengers, which convert H₂S into more stable organic sulfides, are widely used for this purpose. hw.ac.uk Among the most prominent non-oxidative scavengers are triazine-based compounds, which are typically synthesized from the reaction of an amine and an aldehyde. google.com
The reaction of H₂S with triazine scavengers, such as hexahydro-1,3,5-tris(-2-hydroxyethyl)-s-triazine (MEA-triazine), is a complex process. The generally accepted mechanism involves the formation of thiadiazine intermediates. acs.org Specifically, 3,5-Bis(2-hydroxyethyl)-hexahydrothiadiazine is considered a transient product in this reaction. acs.orgnih.gov
The proposed mechanism suggests that the triazine ring is protonated, after which the bisulfide ion (HS⁻) attacks a carbon atom via an Sₙ2 reaction, leading to the opening of the ring. nih.gov Subsequently, the nitrogen atom is protonated, and the sulfur atom attacks another carbon, resulting in the release of an amine molecule and the formation of a neutral thiadiazine molecule. nih.gov This thiadiazine intermediate is believed to be more reactive towards H₂S than the original triazine, leading to its rapid reaction to form dithiazine. acs.orgnih.gov
Protonation of the Triazine Ring: This initial step activates the triazine for nucleophilic attack.
Ring Opening: A bisulfide ion attacks a carbon atom, opening the triazine ring.
Formation of Thiadiazine: An intramolecular reaction leads to the formation of the 3,5-bis(2-hydroxyethyl)-hexahydrothiadiazine intermediate and the release of an amine.
Further Reaction: The thiadiazine intermediate reacts further with H₂S to form dithiazine as a final product. aau.dk
It is important to note that the 3,5-bis(2-hydroxyethyl)-hexahydrothiadiazine is often considered a transient species and may not be directly observed chromatographically due to its high reactivity. acs.orgnih.gov The stability of the molecules involved in this scavenging mechanism generally increases in the order: triazine < thiadiazine < dithiazine. acs.org
| Reactant/Intermediate | Role in H₂S Scavenging |
| Hexahydro-1,3,5-tris(-2-hydroxyethyl)-s-triazine (MEA-triazine) | Initial H₂S scavenger |
| 3,5-Bis(2-hydroxyethyl)-hexahydrothiadiazine | Transient intermediate |
| Dithiazine | Final reaction product |
Computational and Theoretical Chemistry Studies of Hydroxyalkyl Sulfides
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical methods are powerful tools for elucidating the complex reaction mechanisms of sulfur-containing compounds at the molecular level. For hydroxyalkyl sulfides like bis(2-hydroxybutyl) sulfide (B99878), these computational approaches can map out detailed pathways for reactions, particularly oxidation processes, and provide quantitative data on their energetic and kinetic profiles.
Density Functional Theory (DFT) and Ab Initio Calculations for Oxidation Pathways
The oxidation of sulfides is a process of fundamental importance in various chemical and biological systems. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in investigating the mechanisms of these reactions. mdpi.comacs.org Studies on analogous sulfur compounds, including dimethyl sulfide and other thiols, show that oxidation can be initiated by radicals like the hydroxyl radical (•OH). semanticscholar.orgnih.gov
The reaction typically proceeds through pathways such as hydrogen abstraction from a carbon atom alpha to the sulfur, or direct attack on the sulfur atom. semanticscholar.org DFT and ab initio methods allow for the precise calculation of the potential energy surface for these reactions. mdpi.com This involves identifying and characterizing the geometries and energies of reactants, transition states, and products. mdpi.comwhiterose.ac.uk For bis(2-hydroxybutyl) sulfide, oxidation pathways would likely involve the formation of intermediate species such as sulfur-centered radicals or hydroxysulfuranyl radicals. nih.gov High-level computational methods can accurately predict the activation barriers for these steps, helping to determine the most favorable reaction channel under different conditions. mdpi.comnih.gov
Table 1: Representative Calculated Activation Energies for Sulfide Oxidation Pathways Note: Data is based on general findings for alkyl sulfides and related compounds, as specific values for bis(2-hydroxybutyl) sulfide are not readily available in the literature.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
| H-abstraction by •OH | DFT (B3LYP) | 5 - 10 |
| •OH addition to Sulfur | CCSD(T) | 2 - 5 |
| Formation of Sulfoxide (B87167) | DFT | 15 - 25 |
Evaluation of Thermochemical and Kinetic Parameters for Radical Reactions
Beyond mapping reaction pathways, computational chemistry provides crucial thermochemical and kinetic data for the radical intermediates involved in sulfide oxidation. researchgate.net Thermochemical parameters, including enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp), can be calculated with high accuracy using composite methods like G3, G4, and CBS-QB3. aip.orgcore.ac.uk These values are essential for understanding the stability of various radical species. researchgate.net
Kinetic parameters, such as reaction rate constants, are determined using theories like Transition State Theory (TST) in conjunction with the calculated potential energy surface. nih.gov For the radical reactions of bis(2-hydroxybutyl) sulfide, computational studies can predict how factors like temperature and pressure influence reaction rates. scispace.com For example, the stability of a sulfur-centered radical is significantly affected by the nature of its substituents. researchgate.net The hydroxybutyl groups in the target molecule would influence the electron density at the sulfur center, thereby affecting the stability and reactivity of any resulting radical species. These computational predictions are vital for developing accurate kinetic models for complex chemical systems, such as atmospheric chemistry or combustion. scispace.comrsc.org
Table 2: Calculated Thermochemical Data for Representative Sulfur-Centered Radicals Note: This table presents typical values for alkylthiyl radicals to illustrate the data obtained from computational studies.
| Radical Species | Property | Computational Level | Calculated Value |
| CH₃SCH₂• | Enthalpy of Formation (kcal/mol) | G3MP2B3 | 34.5 |
| CH₃S• | Bond Dissociation Energy (S-H) (kcal/mol) | CBS-Q | 87.2 |
| (CH₃)₂C(OH)C•H₂ | Enthalpy of Formation (kcal/mol) | CBS-Q | -24.2 researchgate.net |
Molecular Modeling of Intermolecular Interactions
The behavior of molecules in condensed phases is governed by intermolecular interactions. gatech.edu For bis(2-hydroxybutyl) sulfide, which contains both a polarizable sulfur atom and hydrogen-bonding hydroxyl groups, these interactions are particularly complex. Molecular modeling provides a window into the nature and strength of these forces. dtu.dk
Microhydration Studies of Sulfur Analogs
Microhydration studies computationally investigate the interaction of a single solute molecule with a small, explicit number of water molecules. This approach bridges the gap between gas-phase calculations and bulk solvation models. For sulfur-containing molecules, these studies can reveal the specifics of hydrogen bonding involving the sulfur atom as either a weak acceptor or through interactions with adjacent functional groups. nih.gov
In the case of bis(2-hydroxybutyl) sulfide, microhydration analysis would focus on the hydrogen bonds formed between the two hydroxyl groups and surrounding water molecules, as well as the weaker interactions involving the sulfur atom. Quantum chemical calculations can determine the optimal geometries of these small clusters, the corresponding interaction energies, and the shifts in vibrational frequencies that are characteristic of hydrogen bond formation. These studies provide a fundamental understanding of the initial steps of solvation. nih.gov
Analysis of Intermolecular Complexes Involving Sulfide Radical Cations
Sulfide radical cations are key intermediates in many oxidative processes. Their high reactivity can be modulated through the formation of intermolecular complexes. nih.gov Computational studies have shown that sulfide radical cations can form strong, three-electron bonds with nearby nucleophiles, such as the nitrogen or oxygen atoms of peptide bonds or other solvent molecules. nih.gov
Molecular modeling can be used to calculate the binding energies, geometries, and electronic structures of these complexes. researchgate.net For the radical cation of bis(2-hydroxybutyl) sulfide, intramolecular complexation between the sulfur-centered radical and one of the hydroxyl groups could be a potential stabilizing interaction. Furthermore, its interactions with other molecules could be modeled to understand its reactivity in various environments. These computational analyses are crucial for interpreting experimental results from techniques like pulse radiolysis and for understanding the role of these radical cations in mechanisms of protein oxidation. nih.gov
Table 3: Calculated Interaction Energies for Sulfide-Containing Complexes Note: Values are illustrative and based on general studies of intermolecular interactions involving sulfur compounds.
| Interacting Pair | Type of Interaction | Computational Method | Interaction Energy (kcal/mol) |
| R-S-R ••• H₂O | Hydrogen Bond (S as acceptor) | MP2 | -2 to -4 |
| R-OH ••• S(H)-R | Hydrogen Bond (S as donor) | DFT | -3 to -6 nih.gov |
| R-S•⁺-R ••• O=C< | Three-electron Bond | DFT | -10 to -20 nih.gov |
Conformational Analysis and Stereochemical Predictions
The biological and chemical activity of a flexible molecule like bis(2-hydroxybutyl) sulfide is intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers between them. researchgate.netnih.gov
Computational methods are ideally suited for this task. By systematically rotating the dihedral angles of the molecule's backbone (e.g., C-C, C-S, C-O bonds) and calculating the corresponding energy, a potential energy surface can be generated. researchgate.net For bis(2-hydroxybutyl) sulfide, the key structural features would be the orientation of the two hydroxybutyl chains relative to each other and the potential for intramolecular hydrogen bonding between the hydroxyl groups. Such intramolecular hydrogen bonds can significantly stabilize certain conformations, leading to folded or compact structures being preferred in the gas phase. researchgate.net The results of these calculations can predict the most likely shapes the molecule will adopt, which is a critical first step in understanding its interaction with other molecules. nih.gov
Table 4: Relative Energies of Conformers for Structurally Similar Molecules Note: Data based on computational studies of thiodiglycol (B106055) (TDG) and diethyl sulfide, which share structural motifs with bis(2-hydroxybutyl) sulfide.
| Molecule | Conformer Description | Key Feature | Relative Energy (kJ/mol) |
| Thiodiglycol | Global Minimum | Intramolecular O-H•••S bond | 0.0 |
| Thiodiglycol | Higher Energy Conformer | No Intramolecular H-bond | 4.5 |
| Diethyl Sulfide | Anti-Gauche (AG) | C-S-C-C dihedral ~60° | 0.0 nih.gov |
| Diethyl Sulfide | Anti-Anti (AA) | C-S-C-C dihedral ~180° | 1.2 nih.gov |
Advanced Characterization Techniques for β Hydroxy Sulfides and Their Derivatives
Spectroscopic Methods for Detailed Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a symmetric molecule like Sulfide (B99878), bis(2-hydroxybutyl), NMR spectra can confirm its structure through the analysis of chemical shifts, signal multiplicities, and integration values.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in a molecule. The expected chemical shifts for the protons in Sulfide, bis(2-hydroxybutyl), are influenced by adjacent electronegative atoms (oxygen and sulfur).
Hydroxyl Proton (-OH): A broad singlet, typically in the range of 1-5 ppm. Its position is variable and depends on concentration and solvent due to hydrogen bonding.
Methine Proton (-CH-OH): A multiplet signal shifted downfield (typically 3.5-4.0 ppm) due to the deshielding effect of the adjacent hydroxyl group.
Methylene Protons (-S-CH₂-): A multiplet signal around 2.5-3.0 ppm, influenced by the adjacent sulfur atom.
Methylene Protons (-CH₂-CH₃): A multiplet signal appearing further upfield, typically in the 1.4-1.7 ppm range.
Methyl Protons (-CH₃): A triplet signal at the most upfield region, usually around 0.9-1.0 ppm.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -CH₃ | ~0.9 - 1.0 | Triplet (t) |
| -CH₂-CH₃ | ~1.4 - 1.7 | Multiplet (m) |
| -S-CH₂- | ~2.5 - 3.0 | Multiplet (m) |
| -CH-OH | ~3.5 - 4.0 | Multiplet (m) |
| -OH | ~1.0 - 5.0 (variable) | Singlet (s, broad) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of Sulfide, bis(2-hydroxybutyl), only four distinct carbon signals are expected.
Methyl Carbon (-CH₃): The most upfield signal, typically around 10-15 ppm.
Methylene Carbon (-CH₂-CH₃): Signal appears around 20-30 ppm.
Methylene Carbon (-S-CH₂-): Signal is shifted downfield by the sulfur atom to approximately 35-45 ppm.
Methine Carbon (-CH-OH): The most downfield signal in the aliphatic region (around 65-75 ppm) due to the strong deshielding effect of the attached oxygen atom.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | ~10 - 15 |
| -CH₂-CH₃ | ~20 - 30 |
| -S-CH₂- | ~35 - 45 |
| -CH-OH | ~65 - 75 |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending), and the frequencies of these absorptions are characteristic of specific bonds. For Sulfide, bis(2-hydroxybutyl), FTIR is crucial for confirming the presence of hydroxyl (-OH) and sulfide (C-S) functionalities.
Key characteristic absorption bands expected in the FTIR spectrum include:
O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of C-H bonds in the alkyl chains.
C-O Stretch: A distinct band in the 1150-1050 cm⁻¹ region, indicative of the C-O single bond in the secondary alcohol group.
C-S Stretch: A weaker absorption band typically found in the 800-600 cm⁻¹ region, corresponding to the carbon-sulfur bond.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| -OH (Alcohol) | O-H Stretch | 3600 - 3200 | Strong, Broad |
| -CH₃, -CH₂-, -CH- | C-H Stretch | 3000 - 2850 | Medium to Strong |
| -C-O (Secondary Alcohol) | C-O Stretch | 1150 - 1050 | Strong |
| -C-S (Sulfide) | C-S Stretch | 800 - 600 | Weak to Medium |
Mass Spectrometry for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass. For Sulfide, bis(2-hydroxybutyl) (C₈H₁₈O₂S), HRMS can confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated value.
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|---|---|
| Sulfide, bis(2-hydroxybutyl) | C₈H₁₈O₂S | 179.11003 |
Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of various fragment ions.
For β-hydroxy sulfides like Sulfide, bis(2-hydroxybutyl), characteristic fragmentation pathways include:
Alpha-cleavage: The cleavage of bonds adjacent to the sulfur atom or the hydroxyl group is a common fragmentation route. Loss of an ethyl group (C₂H₅•) or a propyl group (C₃H₇•) adjacent to the functional groups would lead to significant fragment ions.
Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a characteristic fragmentation for alcohols, resulting in a peak at M-18.
Cleavage of the C-S bond: Scission of the carbon-sulfur bond can lead to fragments corresponding to the hydrocarbon chains with and without the sulfur atom.
| Fragmentation Process | Lost Neutral Fragment | Expected Fragment Ion (m/z) |
|---|---|---|
| Molecular Ion | - | 178 |
| α-cleavage at C-C bond next to -OH | C₂H₅• | 149 |
| Dehydration | H₂O | 160 |
| Cleavage of C-S bond | C₄H₉O• | 105 |
| Cleavage next to S atom | C₃H₇• | 135 |
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are soft ionization techniques that are particularly useful for analyzing polar, thermally labile, or high molecular weight compounds. nih.gov
Electrospray Ionization (ESI): ESI-MS is well-suited for polar molecules like β-hydroxy sulfides as it typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. researchgate.net This allows for the clear determination of the molecular weight. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of the parent ion can be induced to obtain structural information, often revealing pathways similar to those in EI-MS but in a more controlled manner. nih.gov
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): MALDI-TOF MS is also a soft ionization method that is highly effective for a wide range of molecules. The advantage of MALDI-TOF is its ability to analyze complex mixtures and generate ions with a single charge, simplifying the spectrum. researchgate.net For β-hydroxy sulfides, MALDI-TOF can provide a rapid and accurate determination of the molecular weight and can be used to analyze reaction mixtures or polymer systems containing this structural unit. nih.gov
Chromatographic Analysis and Advanced Separation Techniques
Chromatography, a cornerstone of analytical chemistry, offers powerful methodologies for the separation, identification, and quantification of components within a mixture. For β-hydroxy sulfides and their derivatives, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Size Exclusion Chromatography (SEC) are routinely employed to gain critical insights into their chemical nature.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions. aimplas.net By providing a qualitative assessment of the presence of reactants and the formation of products, TLC allows chemists to determine the optimal reaction time and to check for the presence of byproducts. aimplas.net In the synthesis of Sulfide, bis(2-hydroxybutyl), which can be prepared from the reaction of 1,2-butylene oxide with a sulfur source, TLC is an invaluable tool for tracking the consumption of the starting materials and the appearance of the desired β-hydroxy sulfide product.
The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support) and a mobile phase (an organic solvent or a mixture of solvents). wyatt.compolymersolutions.com Polar compounds interact more strongly with the polar stationary phase and thus move shorter distances up the TLC plate, resulting in a lower Retention Factor (Rf value). researchgate.net Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value. wyatt.com
In a typical setup for monitoring the synthesis of Sulfide, bis(2-hydroxybutyl), spots of the starting material (e.g., 1,2-butylene oxide), the reaction mixture at different time intervals, and a co-spot (a mixture of the starting material and the reaction mixture) are applied to a silica gel TLC plate. aimplas.net The plate is then developed in a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). malvernpanalytical.comlcms.cz The polarity of the mobile phase is optimized to achieve good separation between the spots. acs.org
Due to the presence of two hydroxyl groups, Sulfide, bis(2-hydroxybutyl) is significantly more polar than a starting material like 1,2-butylene oxide. Consequently, the product will have a lower Rf value than the epoxide reactant. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will become more prominent. The reaction is considered complete when the spot for the limiting reactant is no longer visible on the TLC plate. researchgate.net Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using a chemical stain, such as potassium permanganate (B83412) or an iodine chamber, which reacts with the compounds to produce colored spots. polymersolutions.com
Interactive Data Table: Monitoring the Synthesis of Sulfide, bis(2-hydroxybutyl) by TLC
The following table illustrates hypothetical TLC data for the synthesis of Sulfide, bis(2-hydroxybutyl). The Rf values are calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
| Time Point | Sample | Observed Rf Value(s) | Spot Intensity (Qualitative) | Interpretation |
|---|---|---|---|---|
| T = 0 hr | 1,2-Butylene Oxide (Reactant) | 0.75 | Strong | Start of reaction, only reactant present. |
| T = 2 hr | Reaction Mixture | 0.75 | Moderate | Reaction in progress. |
| 0.30 | Weak | |||
| T = 4 hr | Reaction Mixture | 0.75 | Weak | Reaction nearing completion. |
| 0.30 | Strong | |||
| T = 6 hr | Reaction Mixture | 0.30 | Strong | Reaction complete, only product detected. |
| Reference | Sulfide, bis(2-hydroxybutyl) (Product) | 0.30 | - | Reference Rf for the final product. |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. malvernpanalytical.com It is an essential tool for assessing the purity of synthesized Sulfide, bis(2-hydroxybutyl) and for quantifying its concentration in various samples. HPLC offers high resolution, sensitivity, and reproducibility, making it superior to TLC for quantitative analysis.
In the context of β-hydroxy sulfides, reverse-phase HPLC is the most common mode of separation. researchgate.net In this technique, the stationary phase is non-polar (e.g., a C18-modified silica gel), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. acs.org Compounds are separated based on their hydrophobicity; less polar (more hydrophobic) compounds are retained longer on the column, resulting in longer retention times.
For the analysis of Sulfide, bis(2-hydroxybutyl), a C18 column is well-suited. The mobile phase can be a gradient of water and acetonitrile, which allows for the efficient elution of both polar and non-polar impurities. A UV detector is commonly used for detection, as the sulfide chromophore absorbs UV light at lower wavelengths (around 210 nm). wyatt.com
To determine the purity of a sample of Sulfide, bis(2-hydroxybutyl), a solution of the compound is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the desired product and potentially smaller peaks for any impurities. The purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
For quantification, a calibration curve is constructed by injecting known concentrations of a pure Sulfide, bis(2-hydroxybutyl) standard and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.
Interactive Data Table: Purity Analysis and Quantification of Sulfide, bis(2-hydroxybutyl) by HPLC
This table presents representative data from an HPLC analysis of a synthesized batch of Sulfide, bis(2-hydroxybutyl).
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
|---|---|---|---|---|
| 1 | 3.5 | 15,000 | 0.5 | Impurity 1 (Polar) |
| 2 | 8.2 | 2,955,000 | 98.5 | Sulfide, bis(2-hydroxybutyl) |
| 3 | 12.1 | 30,000 | 1.0 | Impurity 2 (Non-polar) |
| Standard Concentration (mg/mL) | Peak Area |
|---|---|
| 0.1 | 295,000 |
| 0.2 | 592,000 |
| 0.5 | 1,480,000 |
| 1.0 | 2,960,000 |
When β-hydroxy sulfides like Sulfide, bis(2-hydroxybutyl) are used as monomers to create polymers, such as poly(β-hydroxy sulfide)s, it is crucial to characterize the resulting polymer's molecular weight and molecular weight distribution. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the premier technique for this purpose. polymersolutions.com
SEC separates molecules based on their hydrodynamic volume in solution. aimplas.net The stationary phase consists of porous particles with a specific pore size distribution. Larger polymer coils cannot enter the pores and therefore elute first, while smaller molecules can penetrate the pores to varying degrees and have a longer path, thus eluting later. polymersolutions.com
While conventional SEC with a single concentration detector (like a refractive index detector) can provide a relative molecular weight distribution based on calibration with known standards, a more powerful approach involves coupling SEC with multiple detectors, including a viscometer and a light scattering detector. aimplas.netwyatt.com This multi-detector setup allows for the determination of the absolute molecular weight of the polymer without relying on column calibration with structurally similar standards. malvernpanalytical.com
A viscometer coupled to the SEC system measures the intrinsic viscosity of the polymer as it elutes from the column. lcms.cz Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution and is related to the polymer's molecular density. By combining the data from the concentration detector and the viscometer, one can construct a Mark-Houwink plot, which relates intrinsic viscosity to molecular weight. This provides valuable information about the polymer's conformation in solution, such as whether it is a random coil, a compact sphere, or a branched structure. malvernpanalytical.com
The data obtained from SEC with viscosimetry includes the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer.
Interactive Data Table: SEC-Viscosimetry Analysis of a Poly(β-hydroxy sulfide)
Below is a representative data set from the characterization of a polymer synthesized from Sulfide, bis(2-hydroxybutyl) using SEC coupled with a viscometer.
| Parameter | Value | Description |
|---|---|---|
| Number-Average Molecular Weight (Mn) | 25,000 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight (Mw) | 45,000 g/mol | An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. |
| Polydispersity Index (PDI) | 1.8 | A measure of the distribution of molecular mass in a given polymer sample. |
| Intrinsic Viscosity ([η]) | 0.35 dL/g | A measure of the polymer's contribution to the viscosity of the solution. |
| Mark-Houwink Parameter (α) | 0.65 | Relates intrinsic viscosity to molecular weight and provides insight into the polymer's conformation (0.5-0.8 is typical for random coils). |
Applications of β Hydroxy Sulfides in Contemporary Chemical Research
Role as Versatile Synthetic Intermediates and Building Blocks
The strategic placement of the hydroxyl and sulfide (B99878) moieties in β-hydroxy sulfides facilitates their conversion into various other functional groups and molecular scaffolds. This versatility has established them as indispensable intermediates in numerous synthetic endeavors.
The β-hydroxy sulfide motif is present in a number of biologically active natural products. Consequently, the synthesis of this structural unit is a key step in the total synthesis of these complex molecules. Notable examples include the potent marine neurotoxins, pteriatoxins, and the family of inflammatory mediators, leukotrienes. nih.govbeilstein-journals.org
The synthesis of Leukotriene C-1, for instance, involves the nucleophilic opening of an epoxide precursor, leukotriene A methyl ester, by the sulfur atom of a glutathione (B108866) derivative. nih.gov This reaction stereospecifically installs the β-hydroxy sulfide functionality, which is central to the biological activity of the final molecule. A key step in this synthesis is the SN2 displacement at the C-6 position of the epoxide by the sulfur nucleophile. nih.gov
Similarly, the total synthesis of pteriatoxin A, a complex marine alkaloid, has been achieved through a strategy that also employs the ring-opening of an epoxide. nih.gov In this synthesis, a strategically protected cysteine derivative serves as the sulfur nucleophile to open an advanced epoxide intermediate, thereby forming the characteristic β-hydroxy sulfide core of the pteriatoxin molecule. nih.gov
Table 1: Examples of Natural Products Synthesized Using β-Hydroxy Sulfide Intermediates
| Natural Product | Precursor | Sulfur Nucleophile | Key Reaction | Ref. |
|---|---|---|---|---|
| Leukotriene C-1 | Leukotriene A methyl ester | N-(trifluoroacetyl)glutathione dimethyl ester | Epoxide ring-opening | nih.gov |
The utility of β-hydroxy sulfides extends to the pharmaceutical industry, where they serve as key intermediates in the synthesis of several drugs. nih.gov The calcium channel blocker diltiazem (B1670644), used in the management of hypertension and angina, is a prominent example. nih.gov The synthesis of diltiazem often involves the regio- and stereoselective ring-opening of a chiral epoxide with 2-aminothiophenol. beilstein-journals.org This reaction establishes the β-hydroxy sulfide moiety, which is subsequently cyclized to form the core benzothiazepine (B8601423) ring system of the drug. beilstein-journals.orgchemicalbook.com
Another example includes naltiazem, which also belongs to the benzothiazepine class of calcium channel blockers. nih.gov The synthetic strategies for such compounds frequently rely on the versatility of the β-hydroxy sulfide intermediate to construct the desired heterocyclic framework.
Beyond pharmaceuticals, β-hydroxy sulfides are precursors to a variety of fine chemicals, including allylic alcohols, benzoxathiepines, and α-thioketones, further highlighting their importance in synthetic organic chemistry. nih.govbeilstein-journals.org
Table 2: Pharmaceutical and Fine Chemical Intermediates Derived from β-Hydroxy Sulfides
| Product | β-Hydroxy Sulfide Intermediate | Application | Ref. |
|---|---|---|---|
| Diltiazem | Threo-(+)-2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionic acid | Calcium channel blocker | nih.govbeilstein-journals.orgchemicalbook.com |
| Naltiazem | Related benzothiazepine precursors | Calcium channel blocker | nih.gov |
| Allylic Alcohols | Various | Synthetic building blocks | nih.govbeilstein-journals.org |
Enantiomerically pure β-hydroxy sulfides and their derivatives, such as β-hydroxy sulfoxides, are valuable chiral auxiliaries in asymmetric synthesis. acs.orgmedcraveonline.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The chirality of the auxiliary directs the formation of a specific stereoisomer of the product.
The stereogenic centers in β-hydroxy sulfides can influence the facial selectivity of reactions on nearby prochiral centers. For example, the asymmetric synthesis of other β-hydroxy sulfides has been achieved with high diastereoselectivity through the reaction of a pre-prepared enantiopure sulfinylbenzyl carbanion with various aldehydes. nih.gov The stereochemical outcome is controlled by the existing chirality of the sulfinyl group.
Furthermore, the CBS-oxazaborolidine-catalyzed asymmetric borane (B79455) reduction of β-keto sulfides provides a reliable method for the synthesis of chiral β-hydroxy sulfides with high enantiomeric purity. nih.govbeilstein-journals.org The enantioselectivity of this reaction is often dependent on the steric bulk of the substituents on the β-keto sulfide. beilstein-journals.org These chiral β-hydroxy sulfides can then be used to direct subsequent stereoselective transformations.
Table 3: Stereocontrol Strategies Involving β-Hydroxy Sulfides
| Strategy | Description | Example | Outcome | Ref. |
|---|---|---|---|---|
| Chiral Auxiliary | Use of an enantiopure sulfinyl compound to direct a reaction. | Reaction of an enantiopure sulfinylbenzyl carbanion with an aldehyde. | Formation of a specific diastereomer of the β-hydroxy sulfide product. | nih.gov |
While specific applications of "Sulfide, bis(2-hydroxybutyl)" in these areas are not widely documented, the closely related compound thiodiglycol (B106055), or bis(2-hydroxyethyl)sulfide, serves as an excellent example of the utility of β-hydroxy sulfides as general building blocks. Thiodiglycol is used in chemical synthesis as a precursor for protection products, dispersants, fibers, plasticizers, rubber accelerators, pesticides, and dyes. wikipedia.orgdbpedia.orgsmolecule.com Its bifunctional nature, with two hydroxyl groups, allows it to be incorporated into a variety of molecular structures. For instance, in the textile industry, it is used as a solvent in dyeing processes. wikipedia.org
Contributions to Polymer Science and Materials Engineering
The diol functionality present in compounds like "Sulfide, bis(2-hydroxybutyl)" suggests their potential use as monomers in the synthesis of advanced polymer systems.
Polyesters are typically synthesized through the polycondensation reaction of a dicarboxylic acid with a diol. scienceinfo.comresearchgate.net A β-hydroxy sulfide containing two hydroxyl groups, such as "Sulfide, bis(2-hydroxybutyl)," could theoretically be used as the diol monomer. The incorporation of a sulfur atom into the polymer backbone could impart unique properties to the resulting polyester (B1180765), such as altered thermal stability, refractive index, and susceptibility to degradation.
Similarly, polyurethanes are formed by the polyaddition reaction of a diisocyanate with a diol. specificpolymers.commdpi.com The use of a β-hydroxy sulfide diol in this synthesis would lead to the formation of a polyurethane with sulfur atoms periodically spaced along the polymer chain. The presence of the hydroxyl groups in the β-position relative to the sulfur atom in polyhydroxyurethanes can increase the adhesion properties of the material. researchgate.net
While the direct use of "Sulfide, bis(2-hydroxybutyl)" as a monomer in these applications is not extensively reported, the fundamental principles of polyester and polyurethane chemistry support its potential in the development of novel polymer systems with tailored properties.
Initiators and Chain Transfer Agents in Controlled Polymerization Techniques
The dual functionality of β-hydroxy sulfides, particularly the hydroxyl groups, allows them to serve as effective initiators in various controlled polymerization techniques. In ring-opening polymerization (ROP), the hydroxyl groups can initiate the polymerization of cyclic monomers like lactones and lactides. researchgate.net This process is crucial for creating biodegradable polyesters. For instance, compounds structurally similar to bis(2-hydroxybutyl) sulfide, such as S,S-bis(α,α'-disubstituted-α''-hydroxy) functional initiators, have been employed to synthesize block copolymers. researchgate.net The two hydroxyl groups enable the simultaneous growth of two polymer chains, leading to polymers with well-defined architectures.
In the realm of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a powerful method for controlling radical polymerization, sulfide-containing molecules are central. wikipedia.org While the core of a RAFT agent is typically a thiocarbonylthio group, the principles of reversible chain transfer are well-established for organosulfur compounds. wikipedia.orgresearchgate.net The hydroxyl functionality on a chain transfer agent (CTA) can be used to impart specific end-group functionality to the resulting polymer chains. This allows for the creation of telechelic polymers that can be used in subsequent reactions to form block copolymers or be grafted onto surfaces. The ability to combine an initiating site (–OH) and a potential chain transfer site (sulfide) within one molecule offers a pathway to complex polymer structures. rsc.org
Table 1: Examples of Controlled Polymerization Facilitated by Hydroxy-Functionalized Sulfur Compounds
| Polymerization Type | Role of Compound | Monomer Example | Resulting Polymer Architecture | Reference |
|---|---|---|---|---|
| Ring-Opening Polymerization (ROP) | Bifunctional Initiator | ε-Caprolactone, Lactide | Linear, biodegradable polyesters with hydroxyl end-groups | researchgate.net |
| RAFT Polymerization | Functional Chain Transfer Agent | Styrene (B11656), Acrylates | Well-defined polymers with functional end-groups for further modification | wikipedia.orgrsc.org |
Precursors for the Fabrication of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, and they are fundamental to modifying surface properties for applications in electronics, sensors, and biomaterials. nih.govnih.gov Organosulfur compounds, particularly thiols and disulfides, are the most common precursors for forming robust SAMs on noble metal surfaces like gold, silver, and copper. oaepublish.comrsc.org
The sulfide bond in bis(2-hydroxybutyl) sulfide can be cleaved to generate thiol functionalities capable of anchoring to a gold surface. The presence of two hydroxyl groups at the terminus of the molecule is particularly significant. These terminal –OH groups can render the surface hydrophilic and, more importantly, serve as reactive sites for further chemical modification. For example, hydroxyl-terminated SAMs can be activated to immobilize biomolecules, initiate surface-grafted polymerization, or build up multilayered structures. nih.gov This bifunctional nature—a sulfur anchor and a reactive hydroxyl terminus—makes molecules like bis(2-hydroxybutyl) sulfide valuable precursors for creating functionalized surfaces. nih.govresearchgate.net
Components in the Design of Hyperbranched Polymer Architectures
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of reactive end groups. Their unique properties, such as low viscosity and high solubility, make them useful in coatings, additives, and drug delivery. The synthesis of these polymers often relies on "AB2" type monomers, where "A" is a functional group that can react with "B", but not with another "A".
A molecule like bis(2-hydroxybutyl) sulfide can be conceptualized as a core or a building block for such architectures. The central sulfide can be oxidized to a sulfone, which can activate adjacent positions for nucleophilic substitution reactions. The two hydroxyl groups can act as initiation points for polymerization or as reactive sites for grafting other molecules. By strategically employing the different reactivities of the sulfide and hydroxyl groups, it is possible to build successive generations of branches, leading to a hyperbranched structure. The flexibility of the alkyl chains and the defined geometry provided by the central sulfur atom contribute to the controlled formation of these complex architectures.
Reactants for the Development of Functional Polymeric Materials
The inherent reactivity of both the sulfide and hydroxyl groups in bis(2-hydroxybutyl) sulfide makes it an excellent reactant for synthesizing functional polymers. The hydroxyl groups can readily participate in step-growth polymerization with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters.
A key feature is the potential for post-polymerization modification of the sulfide group. The thioether linkage in the polymer backbone can be selectively oxidized to a sulfoxide (B87167) and then to a sulfone. researchgate.net This transformation has a profound impact on the material's properties, as it converts a relatively nonpolar, hydrophobic sulfide group into a highly polar, hydrophilic sulfone group. researchgate.net This change increases the polymer's polarity, thermal stability, and solvent resistance. This strategy is employed to create sulfone-containing polyurethanes, which are valued for their enhanced mechanical properties and thermal resistance. This dual capability—participating in polymerization via its hydroxyl groups and enabling post-synthesis modification via its sulfide group—allows for the development of advanced materials with tunable properties.
Analytical and Spectroscopic Reagents
Substrates and Probes in Enzymatic Activity Assays
In biochemistry, precisely designed molecules are used as substrates to measure the activity of specific enzymes. thermofisher.com A close structural analog of bis(2-hydroxybutyl) sulfide, bis(2-hydroxyethyl) disulfide (HEDS), is the basis for a widely used assay to measure the activity of glutaredoxins (Grx). rsc.org Glutaredoxins are critical enzymes in cellular redox balance.
The assay is based on the enzyme-catalyzed reduction of the disulfide bond in HEDS by glutathione (GSH). rsc.org The product of this reaction, 2-hydroxyethyl thiol (mercaptoethanol), can be detected using colorimetric reagents. The rate of color formation is directly proportional to the activity of the glutaredoxin enzyme in the sample. rsc.org This makes HEDS and similar disulfide compounds invaluable tools for studying enzymatic function and cellular redox processes. The hydroxyl groups in these molecules enhance their water solubility, which is essential for use in aqueous biological buffers. rsc.org
Optical Microscopy Mounting Media with Tunable Refractive Indices
High-resolution optical microscopy is often limited by spherical aberrations that occur due to a refractive index (RI) mismatch between the sample's embedding medium and the microscope's objective lens. nih.govthermofisher.com To overcome this, mounting media with a tunable refractive index are required.
A structurally similar compound, 2,2'-thiodiethanol (bis(2-hydroxyethyl) sulfide), has been identified as an excellent mounting medium for this purpose. nih.govharvard.edu It is completely miscible with water, allowing for the preparation of aqueous solutions with a finely tunable refractive index ranging from 1.33 (pure water) to 1.52 (pure 2,2'-thiodiethanol). nih.gov This range conveniently covers the refractive indices of typical immersion oils (~1.52), enabling perfect index-matching for high-numerical-aperture oil immersion lenses. harvard.edu Using an index-matched medium significantly improves image brightness, contrast, and resolution, especially when imaging deep into biological specimens. nih.govelifesciences.org Furthermore, 2,2'-thiodiethanol acts as an antioxidant, which helps to preserve the fluorescence of many common fluorophores used in biological imaging. nih.gov The properties of bis(2-hydroxybutyl) sulfide are expected to be similar, making it a candidate for the same application.
Table 2: Refractive Index of 2,2'-Thiodiethanol (TDE) Aqueous Solutions
| TDE Concentration (% v/v) | Refractive Index (n) |
|---|---|
| 0 (Pure Water) | 1.333 |
| 50 | 1.406 |
| 80 | 1.478 |
| 97 | 1.515 |
| 100 | 1.521 |
Data sourced from Staudt et al., 2006. nih.govharvard.edu
Environmental Chemical Transformations and Remediation Studies
The study of β-hydroxy sulfides is crucial in understanding the environmental fate of certain hazardous materials. These compounds often emerge as products of degradation from more complex chemicals, and their presence and behavior in ecosystems are of significant interest in remediation science.
Products of Chemical Warfare Agent Degradation (e.g., Hydrolysis of Sulfur Mustard)
While extensive research has been conducted on the hydrolysis products of sulfur mustard, bis(2-chloroethyl) sulfide, the focus has predominantly been on the formation of thiodiglycol, or bis(2-hydroxyethyl) sulfide. nih.govresearchgate.netcdc.gov The hydrolysis of sulfur mustard is a rapid process, although its low solubility in water can moderate the reaction rate. researchgate.net This reaction is considered the primary environmental fate for stored or buried sulfur mustard. researchgate.net
The degradation of sulfur mustard on various surfaces, such as soil and concrete, has been a subject of detailed investigation. nih.govresearchgate.net When sulfur mustard comes into contact with moisture in these environments, it degrades into thiodiglycol through the formation of sulfonium (B1226848) ions. nih.gov The main hydrolysis degradation products of sulfur mustards that are commonly identified include thiodiglycol, bis(2-hydroxyethylthio)methane, 1,2-bis(2-hydroxyethylthio)ethane, 1,3-bis(2-hydroxyethylthio)propane, and 1,4-bis(2-hydroxyethylthio)butane. nih.gov
It is important to note that while various analogs and degradation products of sulfur mustard have been studied, specific, detailed research on "Sulfide, bis(2-hydroxybutyl)" as a direct and significant degradation product of a corresponding "butyl" analog of sulfur mustard is not extensively available in the public domain. The scientific literature overwhelmingly focuses on the ethyl-based compounds due to the historical use and stockpiling of bis(2-chloroethyl) sulfide.
Investigation of Biotransformation Pathways in Environmental Systems
The biotransformation of sulfur mustard hydrolysis products, such as thiodiglycol, has been a key area of research to understand their persistence and potential toxicity in the environment. Studies have shown that thiodiglycol can be metabolized by mammalian alcohol dehydrogenases. nih.gov This biotransformation can lead to the formation of other compounds, such as 2-hydroxyethylthioacetic acid. nih.gov
Research into the biodegradation of other β-hydroxy sulfides is ongoing in various fields. For instance, the biodegradation of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a compound with a similar structural motif, has been studied in the context of plastic degradation. nih.gov However, specific studies detailing the biotransformation pathways of "Sulfide, bis(2-hydroxybutyl)" in environmental systems are not readily found in the reviewed literature. The environmental fate and potential for microbial degradation of this specific compound remain an area requiring further investigation.
Q & A
Q. What are the established synthetic routes for bis(2-hydroxybutyl) sulfide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting 2-hydroxybutanol with thionyl chloride under controlled temperatures (0–5°C) yields the intermediate, followed by purification via fractional distillation. Key variables include solvent polarity (e.g., dichloromethane vs. THF), stoichiometric ratios, and catalyst use (e.g., p-toluenesulfonic acid). FT-IR (e.g., C-S stretch at 670–700 cm⁻¹) and NMR (δ 1.5–1.7 ppm for methylene protons) are critical for verifying structural integrity .
Q. How can researchers characterize the physicochemical stability of bis(2-hydroxybutyl) sulfide under varying environmental conditions?
- Methodological Answer : Accelerated stability studies under thermal (40–80°C), oxidative (H₂O₂ exposure), and photolytic (UV light) conditions should be conducted. Monitor degradation via HPLC for purity changes and GC-MS for byproduct identification. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Control humidity using desiccators and validate methods per ICH guidelines .
Advanced Research Questions
Q. What experimental design principles should guide the investigation of bis(2-hydroxybutyl) sulfide’s reactivity with biological thiols (e.g., glutathione)?
- Methodological Answer :
- Hypothesis : “Because bis(2-hydroxybutyl) sulfide contains a labile sulfur moiety, it will exhibit nucleophilic substitution with glutathione at physiological pH.”
- Design : Use stopped-flow spectroscopy to track real-time kinetics. Variables: pH (6.5–7.5), temperature (25–37°C), and glutathione concentration (0.1–10 mM). Include negative controls (e.g., sulfide-free buffer) and triplicate trials. Analyze data using Michaelis-Menten kinetics .
Q. How can researchers resolve discrepancies in reported FT-IR spectral data for bis(2-hydroxybutyl) sulfide across studies?
- Methodological Answer : Divergent spectral peaks (e.g., O-H stretch at 3200–3400 cm⁻¹) may arise from sample hydration or instrumental calibration. Conduct a comparative analysis:
- Replicate experiments using standardized KBr pellet preparation.
- Cross-validate with Raman spectroscopy and DFT calculations for vibrational mode assignments.
- Publish raw data and processing parameters (e.g., baseline correction) to enhance reproducibility .
Q. What computational strategies are effective for modeling the hydrophobic interactions of bis(2-hydroxybutyl) sulfide in lipid bilayers?
- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) with the CHARMM36 force field. Parameterize the sulfide group using quantum mechanical calculations (B3LYP/6-31G*). Simulate insertion into a DPPC bilayer over 100 ns, tracking parameters like lateral diffusion coefficients and membrane thickness changes. Validate with experimental partition coefficient (log P) measurements .
Data Contradiction & Validation
Q. How should researchers address conflicting toxicity profiles of bis(2-hydroxybutyl) sulfide in in vitro vs. in vivo models?
- Methodological Answer :
- Root Cause Analysis : Differences may stem from metabolic activation (e.g., cytochrome P450 in vivo) or assay interference (e.g., sulfide precipitation in cell media).
- Validation Steps :
- Perform Ames tests (with/without S9 metabolic activation).
- Compare cytotoxicity (IC₅₀) across cell lines (e.g., HepG2 vs. primary hepatocytes).
- Use isotopically labeled sulfide (³⁵S) to track metabolite formation via LC-MS .
Literature & Hypothesis Development
Q. What gaps exist in the current literature on bis(2-hydroxybutyl) sulfide’s catalytic applications, and how can hypotheses address them?
- Methodological Answer : Limited data exist on its role as a ligand in transition-metal catalysis. Formulate hypotheses like: “Due to its bifunctional (S/O) donor sites, bis(2-hydroxybutyl) sulfide will enhance enantioselectivity in Pd-catalyzed cross-couplings.” Test via screening Pd(II)/sulfide complexes in Suzuki-Miyaura reactions, varying substituents (e.g., electron-withdrawing groups) and measuring ee via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
